molecular formula C8H15Cl2FN4O B2558251 [(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride CAS No. 1820574-42-2

[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride

Cat. No.: B2558251
CAS No.: 1820574-42-2
M. Wt: 273.13
InChI Key: KCCNPTSHKDJVIR-JFYKYWLVSA-N
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Description

This compound is a fluorinated pyrrolidine derivative featuring a 5-methyl-1,3,4-oxadiazole substituent and a dihydrochloride salt. Its stereochemistry (2S,4S) and fluorine atom at the 4-position of the pyrrolidine ring contribute to its unique physicochemical properties, such as enhanced metabolic stability and improved solubility compared to non-halogenated analogs . The 1,3,4-oxadiazole moiety is a heterocyclic scaffold known for its electron-withdrawing effects, which can influence receptor binding and pharmacokinetic profiles. The dihydrochloride salt form ensures better aqueous solubility, critical for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4O.2ClH/c1-5-11-12-8(14-5)13-4-6(9)2-7(13)3-10;;/h6-7H,2-4,10H2,1H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCNPTSHKDJVIR-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CC(CC2CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)N2C[C@H](C[C@H]2CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The chemical properties of the compound are summarized in the following table:

PropertyValue
Chemical Formula C₉H₁₇Cl₂FN₄O
Molecular Weight 287.16 g/mol
IUPAC Name 1-[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]-N-methylmethanamine; dihydrochloride
PubChem CID 119031110

Biological Activity Overview

The compound's biological activity has been investigated primarily in the context of its pharmacological properties. The following subsections detail specific activities and findings from various studies.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. A study synthesized various oxadiazole derivatives and evaluated their antibacterial activity against multiple strains, demonstrating that modifications to the oxadiazole ring can enhance efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The incorporation of pyrrolidine and oxadiazole structures in drug design has been linked to anticancer activity. For instance, derivatives similar to the compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. A case study highlighted a series of pyrrolidine derivatives that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows potential. Compounds with similar structural features have been reported to act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can be beneficial for treating neurodegenerative diseases like Alzheimer’s . The dihydrochloride form enhances solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

The biological mechanisms underlying the activities of this compound are not fully elucidated but can be inferred from related compounds:

  • Antibacterial Mechanism : It is hypothesized that the oxadiazole ring disrupts bacterial cell wall synthesis or function.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : Binding affinity to AChE suggests competitive inhibition, preventing acetylcholine breakdown and enhancing cholinergic signaling.

Study on Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Anticancer Activity Assessment

A recent investigation into the anticancer properties of pyrrolidine derivatives revealed that those containing oxadiazole groups showed enhanced cytotoxicity against MCF7 breast cancer cells. The study demonstrated that treatment with these compounds resulted in a dose-dependent decrease in cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally related molecules (Table 1). Key criteria include molecular structure, solubility, stability, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core Key Properties
[(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride C₉H₁₄Cl₂FN₃O 296.14 Fluorine, 5-methyl-1,3,4-oxadiazole Pyrrolidine + oxadiazole High solubility (dihydrochloride salt)
[(2S,4S)-4-Fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine C₁₀H₁₆FN₃O 213.25 Fluorine, 3-methyl-1,2-oxazole Pyrrolidine + oxazole Lower solubility (neutral form)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₅Cl₂N₅O 268.15 Methoxy, 3-methyl-1,2,4-triazole Pyrrolidine + triazole Enhanced thermal stability
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.10 Pyrrolo-pyrazole fused ring Pyrrolo-pyrazole Reduced steric bulk

Key Findings:

The pyrrolo-pyrazole system () exhibits a fused bicyclic structure, reducing conformational flexibility but increasing steric hindrance, which may limit bioavailability .

Substituent Effects: Fluorine vs. methoxy: The fluorine atom in the target compound enhances metabolic stability and lipophilicity compared to the methoxy group in the triazole derivative (), which may improve blood-brain barrier penetration . Dihydrochloride salt: The salt form of the target compound ensures superior aqueous solubility relative to the neutral oxazole analog (), a critical factor for intravenous formulations .

Stability and Solubility :

  • The triazole derivative () demonstrates higher thermal stability due to its rigid heterocyclic core, whereas the target compound’s oxadiazole-pyrrolidine system balances solubility and reactivity for synthetic versatility .

Research and Industrial Relevance

  • Synthetic Challenges : Compared to the oxazole analog (), the 1,3,4-oxadiazole synthesis requires stricter control of cyclization conditions, as seen in ’s methodology for related heterocycles .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing [(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride, and how can reaction conditions be optimized to improve yield?

  • Challenges :

  • Stereoselective Fluorination : Introducing fluorine at the 4-position of the pyrrolidine ring with (2S,4S) stereochemistry requires chiral auxiliaries or catalysts .
  • Oxadiazole Ring Formation : The 5-methyl-1,3,4-oxadiazole moiety necessitates cyclization of acylhydrazides under dehydrating conditions, which may compete with side reactions .
    • Optimization Strategies :
  • Use microwave-assisted synthesis to accelerate oxadiazole formation and reduce byproducts.
  • Employ chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective fluorination .
  • Monitor reaction progress via HPLC-MS to identify intermediates and adjust pH/temperature dynamically .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., 3JHH^3J_{HH} for fluoropyrrolidine conformation) and NOE experiments .
  • ¹⁹F NMR : Confirm fluorine incorporation and assess electronic environment .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., analogs in ).
  • HPLC with Chiral Columns : Verify enantiopurity using amylose- or cellulose-based stationary phases .

Q. What are the recommended storage conditions to ensure the compound’s stability, and how can degradation products be monitored?

  • Stability Protocol :

  • Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the oxadiazole ring .
  • Use lyophilized form for long-term storage, reconstituted in anhydrous DMSO for assays.
    • Degradation Monitoring :
  • Stability-Indicating HPLC : Employ a C18 column with UV detection at 254 nm to track decomposition (e.g., free amine or oxadiazole ring-opening products) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the (2S,4S) configuration, and what chiral catalysts or reagents have shown promise?

  • Enantioselective Strategies :

  • Asymmetric Fluorination : Use N-fluorobenzene sulfonimide (NFSI) with chiral palladium catalysts to install fluorine stereoselectively .
  • Dynamic Kinetic Resolution : Combine racemic pyrrolidine intermediates with enzymes (e.g., lipases) to bias ring closure toward the desired diastereomer .
    • Case Study :
  • A 72% enantiomeric excess (ee) was achieved for a similar fluoropyrrolidine using (R)-BINAP ligands in Pd-catalyzed fluorination .

Q. What computational methods are recommended to predict the binding affinity of this compound with biological targets, and how can molecular dynamics simulations be applied?

  • Computational Workflow :

  • Docking Studies : Use AutoDock Vina or Glide to screen against target proteins (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values from SPR or ITC .
  • MD Simulations : Run GROMACS or AMBER trajectories (50–100 ns) to assess stability of ligand-protein complexes. Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .
    • Validation : Compare computed binding free energies (MM/PBSA) with experimental KdK_d values to refine force field parameters .

Q. How do structural modifications (e.g., varying the oxadiazole substituent) impact the compound’s pharmacokinetic properties, and what in vitro assays are critical for evaluating these changes?

  • Structural Optimization :

  • Replace 5-methyl with 5-trifluoromethyl to enhance metabolic stability .
  • Introduce bulky substituents on pyrrolidine to reduce CYP450-mediated oxidation .
    • Assays :
  • Caco-2 Permeability : Assess intestinal absorption using monolayers (Papp >1 ×10⁻⁶ cm/s indicates good bioavailability).
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) .

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